molecular formula C12H22O3 B1622940 5-oxododecanoic Acid CAS No. 3637-16-9

5-oxododecanoic Acid

Cat. No. B1622940
CAS RN: 3637-16-9
M. Wt: 214.3 g/mol
InChI Key: WTQMFERWXACENH-UHFFFAOYSA-N
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Description

5-Oxododecanoic acid, also known as 5-oxo-dodecanoic acid or dodecanoic acid, 5-oxo-, is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 .


Synthesis Analysis

The synthesis of 5-oxododecanoic acid has been reported in several studies. For instance, one study described a novel enzyme cascade for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, starting from linoleic acid . Another study reported the synthesis of 12-aminododecanoic acid from dodecanoic acid by enzymatic ω-hydroxylation, oxidation, and ω-amination .


Molecular Structure Analysis

The molecular structure of 5-oxododecanoic acid consists of 12 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 214.156895 .


Physical And Chemical Properties Analysis

5-Oxododecanoic acid is a white waxy solid . It has a melting point of 68.00 to 72.00 °C and a boiling point of 352.00 to 354.00 °C at 760.00 mm Hg . The compound has a logP (o/w) of 2.860, indicating its lipophilic nature .

Scientific Research Applications

Synthesis and Industrial Applications

5-Oxododecanoic acid is involved in several industrial processes, specifically in the production of nylon-12. The compound is derived from vernolic acid, undergoing hydrogenation to produce 12,13-epoxystearic acid, which is then oxidized to form 12-oxododecanoic acid. This acid can be further processed to yield 12-aminododecanoic acid, a monomer crucial for nylon-12 synthesis (Nwaonicha & Ayorinde, 1961).

Biochemical and Biological Studies

5-Oxo-ETE, a derivative of 5-oxododecanoic acid, is known for its role in cellular functions, particularly as a chemoattractant for various immune cells. This compound, formed by the oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), is significant in inflammatory responses and allergic diseases such as asthma. It is a potent chemoattractant for eosinophils and neutrophils and can stimulate various responses in these cells, including actin polymerization and calcium mobilization (Powell & Rokach, 2005), (Powell & Rokach, 2013).

Metabolic Studies

Research has also focused on the metabolic pathways of 5-oxododecanoic acid and its derivatives. For instance, baker's yeast was found to reduce 5-oxododecanoic acid to 5-hydroxydecanoic acid, with this conversion being highly dependent on various factors like ATP, NADPH, and specific ions. This study suggests a role of 5-oxododecanoic acid in cellular metabolic processes (Francke, 1965).

Potential Therapeutic Applications

The bioactive derivative 5-oxo-ETE and its receptor (OXE receptor) are being explored for their potential therapeutic applications in treating diseases like asthma and allergic rhinitis. The development of antagonists targeting the OXE receptor could be beneficial in managing these conditions (Gore et al., 2014), (Powell & Rokach, 2020).

Future Directions

The future directions for 5-oxododecanoic acid could involve further exploration of its potential applications, particularly in the field of bio-preservation . More research is needed to fully understand its properties and potential uses.

properties

CAS RN

3637-16-9

Product Name

5-oxododecanoic Acid

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

5-oxododecanoic acid

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h2-10H2,1H3,(H,14,15)

InChI Key

WTQMFERWXACENH-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)CCCC(=O)O

Canonical SMILES

CCCCCCCC(=O)CCCC(=O)O

Other CAS RN

3637-16-9

physical_description

Waxy solid;  Peaches and cream like aroma

solubility

Very slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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